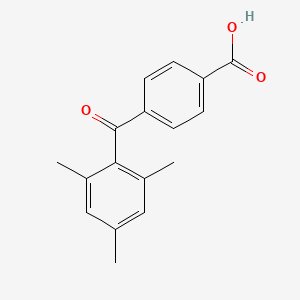

4-(2,4,6-Trimethylbenzoyl)benzoic acid

Descripción general

Descripción

4-(2,4,6-Trimethylbenzoyl)benzoic acid is an organic compound with the molecular formula C17H16O3. It is a derivative of benzoic acid, where the benzoyl group is substituted with three methyl groups at the 2, 4, and 6 positions. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

The synthesis of 4-(2,4,6-trimethylbenzoyl)benzoic acid typically involves several steps:

Acylation Reaction: The process begins with the acylation of sym-trimethylbenzene using chloroacetyl chloride in the presence of an acylation catalyst.

Chloroform Reaction: The product from the acylation reaction undergoes a chloroform reaction with sodium hypochlorite, using a quaternary ammonium salt as a phase transfer catalyst.

Hydrolysis Reaction: The final step involves the hydrolysis of the product from the chloroform reaction.

Análisis De Reacciones Químicas

4-(2,4,6-Trimethylbenzoyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methyl groups can be replaced by other substituents.

Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis.

Aplicaciones Científicas De Investigación

Photoinitiators in Polymer Chemistry

Photoinitiation Mechanism :

4-(2,4,6-Trimethylbenzoyl)benzoic acid acts as a photoinitiator that absorbs ultraviolet light and generates free radicals upon exposure. These radicals initiate the polymerization process in various monomers, leading to the formation of cross-linked polymer networks.

Applications :

- UV-Curable Coatings : This compound is widely used in UV-curable coatings for wood, plastics, and metals. The rapid curing process enhances production efficiency and reduces solvent emissions.

- Adhesives : It is employed in UV-curable adhesives that bond materials quickly without the need for heat or additional curing agents.

Synthesis of Pharmaceuticals

Intermediate in Synthesis :

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that lead to biologically active compounds.

Case Studies :

- Synthesis of N-benzoyl Amino Acids : Research has shown that derivatives of this compound can be transformed into N-benzoyl amino acids and esters, which are critical in pharmaceutical formulations .

- Antioxidant Properties : Studies have evaluated the antioxidant efficacy of this compound, demonstrating its potential role in formulations aimed at reducing oxidative stress in biological systems.

Dye Manufacturing

Role as a Dye Intermediate :

The compound can be utilized as an intermediate in the production of various dyes. Its chemical structure allows it to participate in reactions that yield vibrant colors suitable for textiles and plastics.

Environmental Applications

Pollutant Degradation :

Research indicates that photodegradation processes involving this compound can effectively break down environmental pollutants under UV light exposure. This property is beneficial for developing advanced oxidation processes aimed at water treatment.

Material Science

Thermal Stability and Performance Enhancements :

In material science, the incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical properties of the resulting materials.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Photoinitiators | UV-curable coatings and adhesives | Rapid curing and reduced emissions |

| Pharmaceutical Synthesis | Intermediate for N-benzoyl amino acids | Production of biologically active compounds |

| Dye Manufacturing | Intermediate for dye production | Vibrant colors for textiles and plastics |

| Environmental Applications | Pollutant degradation under UV light | Effective water treatment solutions |

| Material Science | Enhancements in thermal stability | Improved mechanical properties |

Mecanismo De Acción

The mechanism of action of 4-(2,4,6-trimethylbenzoyl)benzoic acid involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. It can also participate in signaling pathways by binding to receptors or other proteins, thereby modulating their activity.

Comparación Con Compuestos Similares

4-(2,4,6-Trimethylbenzoyl)benzoic acid can be compared with other similar compounds, such as:

2,4,6-Trimethylbenzoic Acid: This compound lacks the benzoyl group and has different reactivity and applications.

4-Benzoylbenzoic Acid: This compound lacks the methyl groups, which affects its chemical properties and uses.

2,4,6-Trimethylbenzoyl Chloride: This compound is a precursor in the synthesis of this compound and has different reactivity due to the presence of the chloride group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Actividad Biológica

4-(2,4,6-Trimethylbenzoyl)benzoic acid (TMBA) is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of TMBA, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

- Molecular Formula : C16H18O3

- CAS Number : 65414-32-6

- Structural Characteristics : TMBA is characterized by a benzoic acid moiety substituted with a 2,4,6-trimethylbenzoyl group. This structural configuration is crucial for its biological interactions.

TMBA exhibits several mechanisms through which it exerts its biological effects:

- Antioxidant Activity : TMBA has been shown to possess antioxidant properties, which are essential for mitigating oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .

- Photoinitiator Properties : As a photoinitiator in UV-curable formulations, TMBA can influence polymerization processes and enhance the mechanical properties of materials used in dental applications. Its decomposition products have been studied for their potential migration into food packaging materials .

- Cell Proliferation Inhibition : Research indicates that TMBA may inhibit cell proliferation in certain cancer cell lines, suggesting potential applications in cancer therapy . The specific pathways involved in this inhibition are still under investigation.

Case Studies

- Antioxidant Efficacy : A study evaluated the antioxidant capacity of TMBA using various assays (DPPH, ABTS). Results demonstrated that TMBA effectively reduced oxidative stress markers in vitro, highlighting its potential as a therapeutic agent against oxidative damage .

- Cytotoxicity Assessment : In a cytotoxicity study involving breast cancer cell lines (MCF-7), TMBA exhibited dose-dependent inhibition of cell growth. The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxic effects at relatively low concentrations .

- Migration Studies in Food Packaging : Migration studies conducted on TMBA as a photoinitiator revealed its presence in food packaging materials after exposure to UV light. This raises concerns about potential health risks associated with its use in food-related applications .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-(2,4,6-trimethylbenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-10-8-11(2)15(12(3)9-10)16(18)13-4-6-14(7-5-13)17(19)20/h4-9H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTOOAGTYSVOBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357888 | |

| Record name | 4-(2,4,6-Trimethylbenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65414-32-6 | |

| Record name | 4-(2,4,6-Trimethylbenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.